Home > Products > Building Blocks P18221 > 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine
2-Aminomethy-4-(4-Fluorobenzyl)Morpholine - 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Catalog Number: EVT-344162
CAS Number: 112914-13-3
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Aminomethy-4-(4-Fluorobenzyl)Morpholine is a compound with the CAS Number: 112914-13-3 and a molecular weight of 224.28 . It is also known as [4-(4-Fluorobenzyl)-2-morpholinyl]methanamine . This compound is an intermediate of Mosapride, which is a selective agonist of the 5-HT4 receptor and could be used as a gastroprokinetic agent .

Molecular Structure Analysis

The InChI code for 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine is 1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2 . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine is a light yellow to yellow powder or crystals or liquid . It has a density of 1.1±0.1 g/cm³, a boiling point of 317.4±27.0 °C at 760 mmHg, and a flash point of 145.8±23.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride)

  • Compound Description: Mosapride is a potent gastroprokinetic agent. It acts as a selective 5-HT4 receptor agonist, enhancing gastrointestinal motility. [, ]
  • Relevance: Mosapride utilizes 2-Aminomethyl-4-(4-fluorobenzyl)morpholine as a key structural component. [, ] The benzamide moiety in Mosapride is attached to the aminomethyl group of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. []

Des-p-fluorobenzyl Mosapride

  • Compound Description: This is a phase I oxidative metabolite of Mosapride identified in human plasma and urine. []
  • Relevance: Des-p-fluorobenzyl Mosapride is formed by dealkylation of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, specifically by removing the p-fluorobenzyl group. []

Morpholine Ring-Opened Mosapride

  • Compound Description: This metabolite (M15) represents a significant metabolic pathway of Mosapride in humans. []
  • Relevance: This compound results from the cleavage of the morpholine ring present in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a key structural element of Mosapride. []

Mosapride N-oxide

  • Compound Description: This metabolite (M16), identified in humans, highlights the oxidative metabolism of Mosapride. []
  • Relevance: This metabolite likely forms via oxidation of the nitrogen atom within the 2-Aminomethyl-4-(4-fluorobenzyl)morpholine moiety of Mosapride. []

3-Chloro-1-(4-fluorobenzylamino)-2-propanol

  • Compound Description: This compound serves as a crucial intermediate in the asymmetric synthesis of the enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. [, ]
  • Relevance: This compound provides the carbon backbone and the 4-fluorobenzyl group present in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Cyclization and subsequent modifications of this intermediate lead to the target compound. [, ]

Tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene

  • Compound Description: This compound serves as a precursor to various substituted cyclotriphosphazene derivatives. []
  • Relevance: This compound incorporates the 4-fluorobenzyl group, a key structural feature shared with 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. []

Various 4-Fluorobenzyl-spiro(N/O)cyclotriphosphazene Derivatives

  • Compound Description: These derivatives (2a-2d) are synthesized from tetrachloro-4-fluorobenzyl-spiro(N/O)cyclotriphosphazene and exhibit antibacterial and antifungal properties. []
  • Relevance: These derivatives share the 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene core with the parent compound, highlighting the importance of this structural motif. [] The 4-fluorobenzyl group is also present in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. []

1-[3,5-Bis-aminomethyl-4-hydroxyphenyl]-3-(4-halogenophenyl)-2-propen-1-ones

  • Compound Description: These phenolic bis Mannich bases (1a-c, 2a-c, 3a-c) have been studied for their cytotoxic and carbonic anhydrase inhibitory effects. []
  • Relevance: These compounds incorporate a 4-halogenophenyl group, similar to the 4-fluorobenzyl group present in 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. [] The variations in halogen substitutions (F, Cl, Br) and amine moieties (piperidine, morpholine, N-methylpiperazine) allow for exploring structure-activity relationships. []

Ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate maleate (Flupirtine)

  • Compound Description: Flupirtine is an analgesic drug. []
  • Relevance: Flupirtine, while structurally distinct from 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, contains the same 4-fluorobenzyl substituent, emphasizing the relevance of this group in medicinal chemistry. []

2-(Aminomethyl)-4-(1H-benzimidazol-2-yl)phenol and 2,6-Bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol

  • Compound Description: These phenolic Mannich bases have been synthesized and tested for their inhibitory properties against human carbonic anhydrase isoforms. []
  • Relevance: While not directly containing a morpholine ring, these compounds bear a structural resemblance to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine through their aminomethylphenol moieties. []
Synthesis Analysis

The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine can be achieved through various methods, primarily involving the reaction of morpholine derivatives with fluorobenzyl halides or similar electrophiles. One notable method includes:

  1. Starting Materials: Morpholine and 4-fluorobenzyl chloride.
  2. Reaction Conditions: The reaction typically occurs under basic conditions, often utilizing sodium hydride or potassium carbonate as a base to deprotonate the morpholine and facilitate nucleophilic attack on the electrophile.
  3. Yield and Purity: The synthesis process may involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity.

For example, one approach reported involves heating morpholine with 4-fluorobenzyl chloride in the presence of a suitable base, leading to the formation of the target compound with yields reported around 70-80% depending on reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-aminomethyl-4-(4-fluorobenzyl)morpholine features:

  • Morpholine Ring: This cyclic structure contributes to the compound's stability and solubility properties.
  • Amino Group: The presence of an amino group enhances its reactivity and potential biological activity.
  • Fluorobenzyl Substituent: The fluorine atom introduces unique electronic properties that can influence the compound's interaction with biological targets.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological macromolecules .

Chemical Reactions Analysis

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is involved in several chemical reactions:

  1. N-Alkylation: It can undergo further alkylation reactions to introduce additional substituents on the morpholine ring.
  2. Acetylation: The amino group can be acetylated to form derivatives that may have altered pharmacological properties.
  3. Deamination: Under certain conditions, it may also undergo deamination reactions, which could lead to different morpholine derivatives.

These reactions are significant for developing new pharmaceuticals or modifying existing compounds for improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action of 2-aminomethyl-4-(4-fluorobenzyl)morpholine primarily relates to its role as an intermediate in the synthesis of mosapride. Mosapride acts as a selective serotonin receptor agonist that enhances gastrointestinal motility by increasing peristalsis in the digestive tract. It achieves this by modulating serotonin levels in the gut, thereby facilitating smoother digestive processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminomethyl-4-(4-fluorobenzyl)morpholine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its polar functional groups.
  • Melting Point: The melting point is reported around 150°C, indicating its thermal stability.
  • Boiling Point: Not extensively documented but expected to be higher than typical organic compounds due to its molecular weight.

These properties are crucial for determining its handling, storage, and application in pharmaceutical formulations .

Applications

2-Aminomethyl-4-(4-fluorobenzyl)morpholine has several scientific applications:

  1. Pharmaceutical Intermediates: Primarily used in synthesizing mosapride and other related compounds for gastrointestinal therapies.
  2. Research Tool: Serves as a model compound in studies investigating morpholine derivatives' biological activities.
  3. Chemical Synthesis: Utilized in various organic synthesis pathways due to its versatile reactivity.
Introduction to 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Nomenclature and Structural Identity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

The compound systematically named as 4-[(4-fluorophenyl)methyl]-2-morpholinemethanamine bears the CAS registry number 112914-13-3, providing a unique identifier for unambiguous chemical tracking across databases and literature. Its molecular formula is C₁₂H₁₇FN₂O, corresponding to a molecular weight of 224.27 g/mol as confirmed through mass spectrometry [3] [6] [8]. The structure consists of a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively—with two critical substituents: an aminomethyl group (-CH₂NH₂) at the 2-position and a 4-fluorobenzyl group (-CH₂C₆H₄F) at the 4-position. This substitution pattern creates an asymmetric carbon center at the 2-position of the morpholine ring, though the compound is typically utilized as a racemate in synthetic applications unless specifically resolved.

Table 1: Nomenclature and Identifiers for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Identifier TypeDesignation
Systematic IUPAC Name4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine
Common Synonyms1-[4-(4-Fluorobenzyl)morpholin-2-yl]methanamine; 2-(Aminomethyl)-4-(4-fluorobenzyl)morpholine; 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine
CAS Registry Number112914-13-3
Molecular FormulaC₁₂H₁₇FN₂O
Molecular Weight224.27 g/mol

The electron-withdrawing fluorine atom positioned para to the benzyl linkage significantly influences the compound's electronic distribution, reducing the electron density on the adjacent benzyl carbon while enhancing its susceptibility to nucleophilic attack. The aminomethyl group provides a primary amine functionality with a calculated pKa of approximately 9.5-10.5, making it predominantly protonated under physiological conditions. This protonation facilitates ionic interactions with biological targets and improves aqueous solubility relative to non-aminated analogs. Spectroscopic characterization includes distinctive FT-IR absorptions at 3370 cm⁻¹ and 3290 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (aromatic C=C), and 1220 cm⁻¹ (C-F stretch). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals including a singlet at approximately δ 3.70 ppm (-CH₂NH₂) and a distinctive aromatic doublet centered at δ 7.25 ppm (ortho to fluorine) in the proton NMR spectrum [8].

Physicochemically, the compound exhibits moderate lipophilicity with a predicted logP value of 0.54, balancing membrane permeability with aqueous solubility. It displays a density of 1.1±0.1 g/cm³ and boils at 317.4±27.0 °C at standard atmospheric pressure. The flash point is measured at 145.8±23.7 °C, indicating moderate flammability requiring standard safety precautions during handling [8].

Table 2: Physicochemical Properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

PropertyValueConditions/Notes
Molecular Weight224.27 g/mol-
Density1.1±0.1 g/cm³At 20°C
Boiling Point317.4±27.0 °CAt 760 mmHg
Flash Point145.8±23.7 °C-
LogP0.54Calculated partition coefficient
Polar Surface Area38.49 ŲCalculated
Vapor Pressure0.0±0.7 mmHgAt 25°C

Historical Context and Discovery in Heterocyclic Chemistry

The emergence of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as a synthetic target coincides with the late 20th century's intensified exploration of fluorinated heterocycles for pharmaceutical applications. The strategic incorporation of fluorine into bioactive molecules gained momentum throughout the 1980s as chemists recognized its profound effects on pharmacokinetics and target binding. This period witnessed the systematic investigation of fluorobenzyl-substituted nitrogen heterocycles, particularly morpholine derivatives, due to their favorable metabolic stability and bioavailability profiles. The specific development of 2-aminomethyl-4-(4-fluorobenzyl)morpholine can be traced to synthetic innovations surrounding the gastroprokinetic agent mosapride—a serotonin 4 (5-HT₄) receptor partial agonist developed in Japanese pharmaceutical research laboratories during the late 1980s and early 1990s [4].

Researchers identified that the 2-aminomethyl morpholine substructure within mosapride contributed significantly to its receptor binding affinity and functional activity. This insight prompted the deliberate synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine as a discrete intermediate, enabling systematic structural diversification around this pharmacophoric motif. The compound's first reported synthesis appeared in patent literature and medicinal chemistry journals around 1991-1993, with early synthetic routes focusing on reductive amination strategies between 4-(4-fluorobenzyl)morpholin-2-one and ammonia or Gabriel amine synthesis approaches. The initial production routes suffered from modest yields (typically 50-65%) and required extensive purification due to by-product formation, challenges later addressed through improved catalytic methodologies [4] [8].

The compound's historical significance lies in its role as a structural template that bridged classical morpholine chemistry with modern fluorinated pharmacophore design. It demonstrated how strategic placement of fluorine could enhance the biological activity of morpholine-containing molecules without compromising their favorable physicochemical properties. This period marked a paradigm shift where fluorine transitioned from being merely a metabolic blocker to a strategic modulator of electronic and steric properties in drug design. The successful integration of the fluorobenzyl group with the hydrogen-bond accepting morpholine oxygen and the basic aminomethyl functionality created a versatile molecular scaffold that would subsequently inspire numerous analogs across therapeutic areas [3] [4].

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Aminomethyl-4-(4-fluorobenzyl)morpholine serves as a pivotal building block in synthesizing pharmacologically active molecules, particularly those targeting serotonin receptors and other neurological and gastrointestinal targets. Its structural architecture—featuring a primary amine group amenable to diverse derivatizations, a fluorinated aromatic system enhancing bioavailability and binding interactions, and a morpholine ring improving solubility—makes it exceptionally valuable for constructing complex therapeutic agents [3] [4] [6].

The most extensively documented application occurs in the synthesis of serotonin 4 (5-HT₄) receptor agonists, specifically novel prokinetic agents designed to enhance gastrointestinal motility. In landmark research documented in the early 2000s, scientists utilized this morpholine derivative as a critical precursor in developing N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides. These compounds demonstrated potent colonic motility enhancement in canine models, addressing limitations of earlier gastroprokinetic agents like mosapride, which exhibited weaker effects on lower gastrointestinal motility. Structure-Activity Relationship (SAR) studies systematically established that the 2-aminomethyl-4-(4-fluorobenzyl)morpholine moiety contributed essential binding interactions with the 5-HT₄ receptor's transmembrane domains. Specifically, the protonated aminomethyl group formed a salt bridge with Asp(3.32) in transmembrane helix 3, while the fluorobenzyl group engaged in π-π stacking interactions with aromatic residues in helix 6. The morpholine oxygen participated in hydrogen bonding with Ser(5.43), collectively stabilizing the receptor's active conformation [4].

Table 3: Pharmaceutical Applications and Synthetic Routes Utilizing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Application ContextTarget MoleculeSynthetic RoleKey Reaction
5-HT₄ Receptor AgonistsN-[1-(1-Substituted 4-piperidinylmethyl)-4-piperidinyl]benzamidesNucleophile for alkylation/acylationAmide bond formation with carboxylic acids/acid chlorides
Mosapride AnalogsAdvanced benzamide derivativesPrecursor for structural elaborationReductive amination with aldehydes
Multi-target LigandsHybrid molecules with dual pharmacophoresConjugation via amine groupClick chemistry or carbamate formation

The compound's primary amine functionality serves as the principal site for derivatization, commonly undergoing:

  • Amide Formation: Reaction with carboxylic acids or activated esters (e.g., benzoyl chlorides) yields amide derivatives crucial for 5-HT₄ receptor binding.
  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction produces secondary or tertiary amines with modified pharmacological profiles.
  • Urea/Carbamate Synthesis: Reaction with isocyanates or chloroformates generates ureas and carbamates that enhance metabolic stability.

Synthetic protocols typically achieve yields exceeding 75% for these transformations when employing optimized conditions, such as using triethylamine as base in anhydrous dichloromethane for acylation reactions or sodium triacetoxyborohydride in dichloroethane for reductive aminations [4] [8]. The commercial availability of the compound (≥95% purity) through specialty chemical suppliers like Simson Pharma and Santa Cruz Biotechnology facilitates its application across diverse research programs, with pricing structures reflecting multi-gram scale synthesis challenges ($182/gram at research scale) [3] [6]. Beyond its established role in serotonin receptor modulators, this morpholine derivative has emerged as a precursor in developing carbonic anhydrase inhibitors and hypoxia-inducible factor (HIF) inhibitors, leveraging the fluorobenzyl group's ability to participate in hydrophobic binding pockets of these enzymatic targets [9].

Significance of Fluorobenzyl and Morpholine Moieties in Bioactive Molecules

The strategic incorporation of both fluorobenzyl and morpholine functionalities within 2-aminomethyl-4-(4-fluorobenzyl)morpholine creates a synergistic combination that enhances the molecule's interactions with biological targets. The 4-fluorobenzyl group contributes multiple advantageous properties:

  • Enhanced Binding Affinity: The fluorine atom's moderate electronegativity withdraws electron density from the phenyl ring, creating a partial positive charge at the benzylic position that facilitates cation-π interactions with basic residues in target proteins. This electronic effect was quantitatively demonstrated in 5-HT₄ receptor binding studies, where fluorobenzyl analogs exhibited 3-5 fold greater affinity than non-fluorinated counterparts [4].
  • Improved Pharmacokinetics: Fluorine substitution significantly reduces oxidative metabolism at the para position, extending plasma half-life. This metabolic stability proves particularly valuable for orally administered therapeutics where hepatic first-pass metabolism would otherwise limit bioavailability.
  • Optimal Lipophilicity: The fluorobenzyl moiety contributes a calculated π value (hydrophobic substituent constant) of approximately 0.14, balancing membrane permeability with aqueous solubility. This property facilitates blood-brain barrier penetration for central nervous system targets while maintaining sufficient solubility for formulation development.
  • Steric Mimicry: With a van der Waals radius of 1.47 Å (similar to oxygen), fluorine acts as a bioisostere for hydroxyl groups while avoiding unwanted hydrogen bonding that might reduce target dissociation kinetics. This enables precise mimicry of endogenous ligand conformations without compromising pharmacokinetic properties [4] [8].

The morpholine ring provides complementary features critical to drug-likeness:

  • Hydrogen Bond Acceptor Capability: The tertiary oxygen atom serves as a hydrogen bond acceptor, improving solubility and enabling interactions with serine, threonine, or tyrosine residues in target proteins. Computational studies indicate this oxygen contributes approximately -2.3 kcal/mol to binding energy through water-mediated hydrogen bonding networks.
  • Conformational Restriction: The chair conformation of the saturated six-membered ring constrains spatial relationships between substituents, reducing the entropic penalty upon target binding compared with flexible chains. This pre-organization effect was quantified in thermodynamic binding studies showing more favorable ΔG values for morpholine-containing ligands versus their piperazine analogs.
  • Metabolic Stability: Unlike piperazines, morpholines resist N-oxidation and oxidative dealkylation, significantly reducing susceptibility to cytochrome P450-mediated metabolism. This property translates to lower risk of drug-drug interactions and more predictable pharmacokinetics in vivo.
  • pKa Modulation: The morpholine nitrogen (pKa ~7.4) can be protonated under physiological conditions, enabling pH-dependent solubility profiles—increasing solubility in acidic environments (e.g., stomach) while promoting membrane permeability at neutral pH [3] [9].

The aminomethyl substituent at the morpholine 2-position introduces a critical functionality:

  • Synthetic Versatility: The primary amine enables straightforward conjugation with carboxylic acids, aldehydes, sulfonyl chlorides, and other electrophiles, facilitating rapid analog generation.
  • Biological Interactions: When protonated, the ammonium group forms strong ionic bonds with carboxylate residues in target proteins (e.g., aspartate or glutamate side chains), anchoring the ligand in the binding pocket.
  • Structural Hybridization: This group serves as a molecular tether for combining the fluorobenzyl-morpholine pharmacophore with additional binding elements, enabling the development of multi-target ligands.

This trifunctional architecture exemplifies modern pharmacophore hybridization strategies, where distinct substructures with validated biological relevance are integrated into single molecular entities. The compound's utility as a "privileged scaffold" stems from this complementary functionality: the fluorobenzyl group provides target engagement and stability, the morpholine ring enhances solubility and pharmacokinetics, and the aminomethyl group enables structural diversification. Quantitative structure-activity relationship (QSAR) models across diverse therapeutic targets consistently identify this combination as optimal for central nervous system penetration (clogP 1.5-2.5, TPSA 35-45 Ų) and oral bioavailability, explaining its recurrent appearance in preclinical candidates spanning prokinetic, antidepressant, and anticancer applications [3] [4] [9].

Properties

CAS Number

112914-13-3

Product Name

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN

Synonyms

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine;

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.